Indimitecan

Catalog No.
S548624
CAS No.
915360-05-3
M.F
C25H21N3O6
M. Wt
459.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indimitecan

CAS Number

915360-05-3

Product Name

Indimitecan

IUPAC Name

20-(3-imidazol-1-ylpropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione

Molecular Formula

C25H21N3O6

Molecular Weight

459.4 g/mol

InChI

InChI=1S/C25H21N3O6/c1-31-18-8-14-17(11-19(18)32-2)25(30)28(6-3-5-27-7-4-26-12-27)23-15-9-20-21(34-13-33-20)10-16(15)24(29)22(14)23/h4,7-12H,3,5-6,13H2,1-2H3

InChI Key

GCILEJUNEYIABW-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6C=CN=C6)OC

Solubility

Soluble in DMSO, not in water

Synonyms

Indimitecan; LMP776; LM P776; LM-P776

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6C=CN=C6)OC

Description

The exact mass of the compound Indimitecan is 461.15869 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Benzodioxoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Indimitecan, also known as NSC 725776, is a synthetic compound belonging to the class of indenoisoquinolines. It is primarily recognized for its potent inhibitory effects on topoisomerase I, an enzyme critical for DNA replication and transcription. Indimitecan has been studied for its potential application in cancer therapy due to its ability to stabilize topoisomerase I-DNA cleavage complexes, thereby inducing cytotoxicity in cancer cells .

Typical of indenoisoquinoline derivatives. The compound's synthesis often involves multi-step reactions, including:

  • Condensation Reactions: Combining benzo[d]indeno[1,2-b]pyran-5,11-dione with primary aminoalcohols.
  • Tosylation: This step involves the conversion of alcohol groups into tosylates to facilitate further substitutions.
  • Formation of Topoisomerase I Cleavage Complexes: Indimitecan interacts with DNA through intercalation and stabilizes the topoisomerase I-DNA complex, leading to persistent DNA strand breaks .

Indimitecan exhibits significant biological activity as a topoisomerase I inhibitor. Its mechanism involves:

  • Inducing DNA Damage: By stabilizing the topoisomerase I cleavage complex, it prevents the religation of DNA strands, leading to cell death.
  • Cytotoxicity in Cancer Cells: Studies have shown that indimitecan effectively induces apoptosis in various cancer cell lines while sparing non-cancerous cells .

The synthesis of indimitecan can be summarized in several key steps:

  • Starting Materials: The synthesis begins with commercially available indenoisoquinoline precursors.
  • Multi-step Reactions: These include condensation reactions, tosylation, and subsequent modifications to achieve the final compound.
  • Purification Techniques: The final product is purified through recrystallization or chromatography to obtain high-purity indimitecan suitable for biological testing .

Indimitecan is primarily explored for its applications in oncology, particularly as a chemotherapeutic agent targeting topoisomerase I. Its potential uses include:

  • Cancer Treatment: As a novel drug candidate for treating various cancers due to its ability to induce DNA damage selectively in cancer cells.
  • Research Tool: Utilized in studies investigating the mechanisms of topoisomerase inhibition and DNA repair processes .

Interaction studies have demonstrated that indimitecan binds effectively to DNA and stabilizes the topoisomerase I-DNA complex. Key findings include:

  • DNA Intercalation: Indimitecan shows a high affinity for intercalating into DNA, which enhances its inhibitory effects on topoisomerase I.
  • Molecular Modeling Studies: These studies suggest that the aromatic structure of indimitecan plays a crucial role in its binding affinity and biological activity .

Indimitecan shares structural and functional similarities with other compounds in the indenoisoquinoline class. Notable comparisons include:

Compound NameStructure TypeTopoisomerase InhibitionUnique Features
IndotecanIndenoisoquinolineYesHigher selectivity for tumor cells
CamptothecinAlkaloidYesNatural product; less stability
WN198Copper complexYesEnhanced DNA binding via copper

Similar Compounds

  • Indotecan (NSC 724998)
  • Camptothecin (natural alkaloid)
  • WN198 (copper(II) complex of indenoisoquinoline)

Indimitecan's unique structural features and its specific mechanism of action set it apart from these compounds, particularly its ability to form stable complexes with topoisomerase I and DNA.

Purity

>98%

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Exact Mass

459.14303540 g/mol

Monoisotopic Mass

459.14303540 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V5T7S4HP8A

Other CAS

915360-05-3

Wikipedia

Indimitecan

Dates

Modify: 2024-02-18
1: Cinelli MA, Reddy PV, Lv PC, Liang JH, Chen L, Agama K, Pommier Y, van Breemen RB, Cushman M. Identification, Synthesis, and Biological Evaluation of Metabolites of the Experimental Cancer Treatment Drugs Indotecan (LMP400) and Indimitecan (LMP776) and Investigation of Isomerically Hydroxylated Indenoisoquinoline Analogues as Topoisomerase I Poisons. J Med Chem. 2012 Dec 27;55(24):10844-62. doi: 10.1021/jm300519w. Epub 2012 Dec 7. PubMed PMID: 23215354.

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